3-fluoro-N,2-dimethylbenzamide
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Overview
Description
3-Fluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position and two methyl groups at the N and 2-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,2-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products are 3-fluorobenzoic acid and N,N-dimethylamine.
Scientific Research Applications
3-Fluoro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
3-Fluorobenzamide: Lacks the N,N-dimethyl substitution, affecting its solubility and interaction with biological targets.
Uniqueness
3-Fluoro-N,2-dimethylbenzamide is unique due to the combined presence of the fluorine atom and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable in various research applications .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-fluoro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
GWJGGOZDIURQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)NC |
Origin of Product |
United States |
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